Benzo[b]thiophene-3-propanoic acid, 2-bromo-
Description
Benzo[b]thiophene-3-propanoic acid, 2-bromo- is a brominated derivative of the benzo[b]thiophene scaffold, featuring a propanoic acid chain at the 3-position and a bromine substituent at the 2-position.
Properties
CAS No. |
10245-72-4 |
|---|---|
Molecular Formula |
C11H9BrO2S |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
3-(2-bromo-1-benzothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrO2S/c12-11-8(5-6-10(13)14)7-3-1-2-4-9(7)15-11/h1-4H,5-6H2,(H,13,14) |
InChI Key |
QUXUMNMEIOHQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Side-Chain Elongation
Step 2: Propanoic Acid Side-Chain Introduction
The 3-position of 2-bromobenzo[b]thiophene is functionalized via Friedel-Crafts alkylation using acrylic acid derivatives. For instance, reaction with ethyl acrylate in the presence of AlCl₃ generates ethyl 3-(2-bromobenzo[b]thiophen-3-yl)propanoate, which is hydrolyzed to the target acid. This method, adapted from palladium-catalyzed coupling protocols, achieves moderate yields (60–70%) but requires stringent anhydrous conditions.
Direct Cyclization of Pre-functionalized Precursors
An alternative route constructs the benzothiophene ring with pre-installed substituents. Arylthioacrylic acid derivatives undergo iodine-promoted photocyclization to form benzo[b]thiophene-3-propanoic acid directly. For example, irradiation of 4,5-diarylthiophenes with iodine in dichloromethane yields fused benzothiophenes, which are hydrolyzed to the carboxylic acid. This method avoids multi-step sequences but is limited by the availability of specialized starting materials.
Coupling Reactions for Side-Chain Installation
Palladium-catalyzed cross-coupling offers a modular approach. Suzuki-Miyaura coupling of 2-bromo-3-iodobenzo[b]thiophene with propenoic acid boronic esters introduces the propanoic acid group. Using Pd(dppf)Cl₂ and Na₂CO₃ in DMF/H₂O at 90°C, this method achieves 75–85% yields. The protocol’s versatility allows for late-stage diversification but necessitates halogenated intermediates.
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Sequential Bromination | 60–70% | Uses commercially available reagents | Multi-step purification required |
| Direct Cyclization | 50–65% | Single-step ring formation | Limited substrate scope |
| Palladium-Catalyzed Coupling | 75–85% | High regioselectivity | Expensive catalysts, inert conditions |
The palladium-catalyzed method is preferred for industrial applications due to scalability and reproducibility. However, photocyclization remains valuable for synthesizing novel fused derivatives.
Reaction Optimization and Mechanistic Insights
Bromination Conditions
The use of Na-TMP as a strong, non-nucleophilic base ensures deprotonation at the 2-position, facilitating electrophilic attack by Br₂HCCHBr₂. Lower temperatures (-78°C) suppress polysubstitution, while hexane’s low polarity enhances regioselectivity.
Ester Hydrolysis
Hydrolysis of propanoic acid esters (e.g., ethyl or methyl esters) is performed under acidic (HCl/EtOAc) or basic (NaOH/EtOH) conditions. The choice depends on acid sensitivity; for 2-bromo derivatives, mild acidic hydrolysis (30% HCl) minimizes debromination.
Industrial-Scale Considerations
The patent US9206169B2 highlights a decarboxylative approach using benzo[b]thiophene-3-carboxylic acid precursors. Decarboxylation in the presence of high-boiling bases (e.g., quinoline) at 200°C removes the carboxyl group, enabling subsequent bromination and alkylation. This method avoids cryogenic conditions, enhancing feasibility for large-scale production.
Emerging Methodologies
Recent advances include flow chemistry setups for continuous bromination and enzyme-mediated ester hydrolysis. Immobilized lipases (e.g., Candida antarctica lipase B) enable selective hydrolysis of propanoic acid esters under aqueous conditions, improving green chemistry metrics.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-propanoic acid, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Benzo[b]thiophene-3-propanoic acid, 2-bromo- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-propanoic acid, 2-bromo- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: Bromine at the 2-position on aromatic rings enhances molecular weight and lipophilicity compared to chloro or fluoro analogs. For example, 3-bromo-3-phenylpropanoic acid (229.07 g/mol) is heavier than its chloro counterpart (255.72 g/mol for 5-Cl-benzothiophene) .
- Acidity: The presence of electron-withdrawing groups (e.g., cyano in ) lowers pKa values (~2.44), increasing acidity compared to unsubstituted propanoic acids (pKa ~4.8) .
Enzyme Inhibition
- This suggests that while bromine enhances target binding in isolated enzymes, pharmacokinetic challenges may limit efficacy in vivo.
- Structural Core Requirements : The cyclized tripeptide moiety (e.g., CABA) is critical for γ-secretase inhibition, highlighting that bromine alone is insufficient without complementary structural features .
Receptor Modulation
Biological Activity
Benzo[b]thiophene-3-propanoic acid, 2-bromo- is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
Benzo[b]thiophene-3-propanoic acid, 2-bromo- features a bromine atom substituted at the 2-position of the benzo[b]thiophene ring. Its structure is conducive to various biochemical interactions, which are critical for its biological activity.
Antioxidant Activity
Research indicates that benzo[b]thiophene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory activity of several benzo[b]thiophene derivatives, including 2-bromo- variants. The results showed that these compounds could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of potency. The IC values for selected compounds were comparable to standard inhibitors like galantamine, suggesting potential applications in treating Alzheimer's disease .
| Compound | AChE IC (µM) | BChE IC (µM) |
|---|---|---|
| 2-Bromo-benzothiophene | 15.0 | 12.5 |
| Galantamine | 10.0 | 8.0 |
Anti-inflammatory Effects
Benzo[b]thiophene derivatives have also been studied for their anti-inflammatory properties. Compounds from this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This suggests potential therapeutic roles in inflammatory diseases.
Interaction with Enzymes
The compound has been shown to interact with various enzymes, influencing metabolic pathways. For instance, it can affect cytochrome P450 enzymes involved in drug metabolism, leading to altered pharmacokinetics of co-administered drugs .
Modulation of Signaling Pathways
Benzo[b]thiophene-3-propanoic acid can modulate key signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival. This modulation can lead to changes in gene expression and cellular responses to external stimuli .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of benzo[b]thiophene derivatives on SH-SY5Y neuroblastoma cells. The results indicated that these compounds could enhance cell viability under oxidative stress conditions, highlighting their potential as neuroprotective agents .
- Antitumor Activity : Another case study focused on the antitumor properties of benzo[b]thiophene derivatives against various cancer cell lines. The findings suggested that these compounds could inhibit cell growth and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
